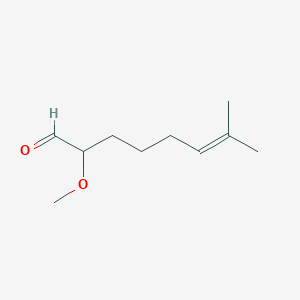
2-Methoxy-7-methyloct-6-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-7-methyloct-6-enal is an organic compound with the molecular formula C10H18O2 It is a derivative of octenal, featuring a methoxy group at the second carbon and a methyl group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyloct-6-enal typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as this compound.
Bromination: The initial step involves the bromination of the starting material to introduce bromine atoms at specific positions.
Reduction: The brominated intermediate undergoes reduction using a zinc-copper alloy as a reducing agent in a suitable solvent.
Grignard Reaction: The reduced intermediate is then subjected to a Grignard reaction to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Catalysts: Use of efficient catalysts to enhance reaction rates.
Optimization of Reaction Conditions: Control of temperature, pressure, and solvent composition to achieve optimal results.
Purification: Techniques such as distillation and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-methyloct-6-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Methoxy-7-methyloct-6-enal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methyloct-6-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-acetyl-7-methyljuglone: Similar in structure but with an acetyl group instead of an aldehyde group.
2-Methoxy-7-acetonyljuglone: Features an acetonyl group instead of a methyl group
Uniqueness
2-Methoxy-7-methyloct-6-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824391-10-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methoxy-7-methyloct-6-enal |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(8-11)12-3/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
BHCSLCRXCIAJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC(C=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















